1-(Trifluoromethyl)piperazine
Overview
Description
1-(Trifluoromethyl)piperazine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperazine ring. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(Trifluoromethyl)piperazine typically involves the introduction of the trifluoromethyl group onto the piperazine ring. One common method includes the reaction of piperazine with trifluoromethylating agents under controlled conditions. Industrial production methods often utilize commercially available piperazine derivatives and trifluoromethylating reagents to achieve high yields and purity.
Chemical Reactions Analysis
1-(Trifluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(Trifluoromethyl)piperazine has been extensively studied for its applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: this compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
1-(Trifluoromethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3-Trifluoromethylphenyl)piperazine: Known for its stimulant and hallucinogenic properties.
1-(4-Trifluoromethylphenyl)piperazine: Used in the synthesis of pharmaceuticals with different pharmacological profiles. The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(trifluoromethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)10-3-1-9-2-4-10/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTNHXJUEGTRJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627746 | |
Record name | 1-(Trifluoromethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78409-50-4 | |
Record name | 1-(Trifluoromethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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